Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Non-Fluorinated Parent Scaffold
The introduction of fluorine at C2 and cyano at C3 into the pyrrolo[2,1-a]isoquinoline core shifts the lipophilicity–polarity balance compared to the unsubstituted parent scaffold (CAS 234-92-4). The non-fluorinated pyrrolo[2,1-a]isoquinoline has a calculated LogP of approximately 3.09 and a topological polar surface area (tPSA) of only 4.41 Ų, which is extremely low and may limit solubility . In contrast, 2-fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile (648418-50-2) has a computed LogP of 3.10 and a tPSA of 28.20 Ų — a more than sixfold increase in polar surface area driven by the nitrile group, while the fluorine maintains comparable overall lipophilicity . This combination is noteworthy because the cyano group provides additional hydrogen-bond-acceptor capacity (total acceptors: 2) absent in the parent, potentially enabling key binding interactions while avoiding the excessive hydrophilicity that would compromise membrane permeability.
| Evidence Dimension | Calculated LogP and Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | LogP = 3.10; tPSA = 28.20 Ų; HBA = 2; HBD = 0; Rotatable Bonds = 0 |
| Comparator Or Baseline | Pyrrolo[2,1-a]isoquinoline (CAS 234-92-4): LogP = 3.09; tPSA = 4.41 Ų; HBA = 1; HBD = 0; Rotatable Bonds = 0 |
| Quantified Difference | ΔtPSA = +23.79 Ų (6.4-fold increase); ΔLogP = +0.01 (negligible); ΔHBA = +1 |
| Conditions | Computed physicochemical properties from ChemSrc database; not experimentally determined |
Why This Matters
For procurement decisions in medicinal chemistry, this compound offers a rare combination of preserved lipophilicity with substantially enhanced polarity and hydrogen-bonding capacity — enabling fragment growth or scaffold-hopping strategies that the non-fluorinated parent cannot support.
